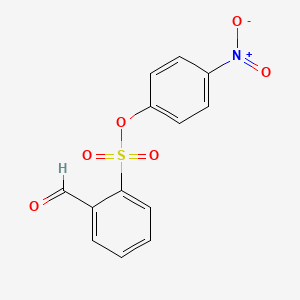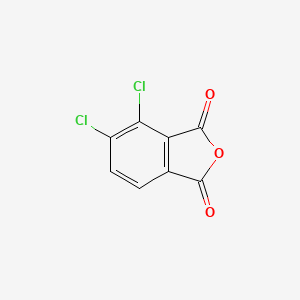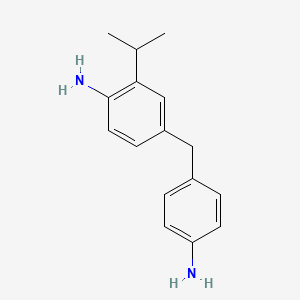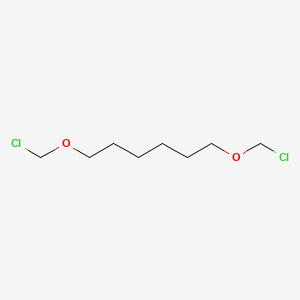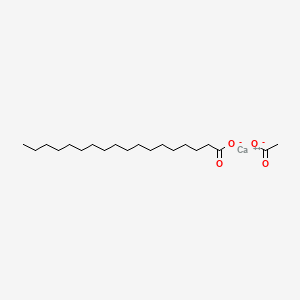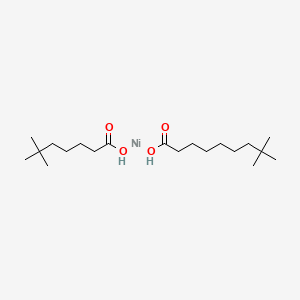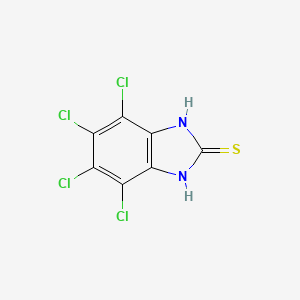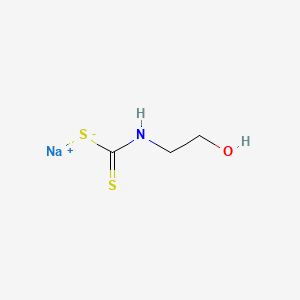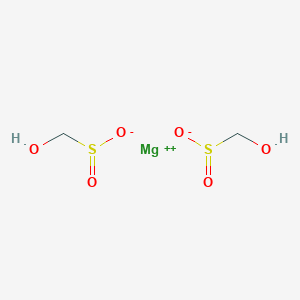
magnesium;hydroxymethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium hydroxymethanesulfinate is a chemical compound that consists of magnesium ions and hydroxymethanesulfinate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium hydroxymethanesulfinate can be synthesized through a reaction between magnesium salts and hydroxymethanesulfinate salts. One common method involves the reaction of magnesium sulfate with sodium hydroxymethanesulfinate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of magnesium hydroxymethanesulfinate may involve large-scale reactions using similar principles as the laboratory synthesis. The process may include steps such as mixing, reaction, filtration, and drying, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium hydroxymethanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium sulfate and formaldehyde.
Reduction: It can be reduced to produce magnesium sulfide and methanol.
Substitution: The hydroxymethanesulfinate ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like hydrochloric acid and sodium chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Magnesium sulfate and formaldehyde.
Reduction: Magnesium sulfide and methanol.
Substitution: Various substituted magnesium salts depending on the reagents used.
Scientific Research Applications
Magnesium hydroxymethanesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of magnesium hydroxymethanesulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It may also interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Magnesium sulfate: Commonly used in medicine and industry, it has different chemical properties and applications compared to magnesium hydroxymethanesulfinate.
Magnesium chloride: Used in various industrial processes, it differs in its reactivity and applications.
Magnesium hydroxide: Known for its use as an antacid and laxative, it has distinct properties and uses.
Uniqueness
Magnesium hydroxymethanesulfinate is unique due to its specific chemical structure and reactivity
Properties
CAS No. |
64310-27-6 |
|---|---|
Molecular Formula |
C2H6MgO6S2 |
Molecular Weight |
214.5 g/mol |
IUPAC Name |
magnesium;hydroxymethanesulfinate |
InChI |
InChI=1S/2CH4O3S.Mg/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |
InChI Key |
OUFLXVPJBFTVKC-UHFFFAOYSA-L |
Canonical SMILES |
C(O)S(=O)[O-].C(O)S(=O)[O-].[Mg+2] |
Related CAS |
79-25-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





